molecular formula C16H12BrN3O3S B2595868 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865544-64-5

2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2595868
CAS No.: 865544-64-5
M. Wt: 406.25
InChI Key: GULHFPQGSFWWIX-FBMGVBCBSA-N
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Description

2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound belonging to the benzothiazole family, a class of heterocyclic structures recognized for their diverse biological activities and significance in medicinal chemistry research . The molecule is characterized by a benzothiazole core structure, substituted with a bromo atom, a nitro group, an ethyl moiety, and a benzamide group. The presence of the bromine atom is a key feature, as it can influence the compound's reactivity and interaction with biological targets, making it a valuable synthon for further chemical exploration, such in nucleophilic substitution reactions to create novel derivatives . Compounds featuring the benzothiazole scaffold have been extensively studied and demonstrate a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . For instance, related benzothiazole derivatives have shown efficacy against Gram-positive bacteria and the ability to inhibit protease activity, suggesting potential for research into new anti-infective or anti-inflammatory agents . Furthermore, analogous molecules have been investigated for their ability to induce apoptosis in cancer cell lines, indicating that this compound may serve as a key intermediate or lead structure in oncological drug discovery programs . The specific arrangement of substituents on the benzothiazole core in this compound is designed to modulate its electronic properties, binding affinity, and specificity towards enzymatic or receptor targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-bromo-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S/c1-2-19-13-8-7-10(20(22)23)9-14(13)24-16(19)18-15(21)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULHFPQGSFWWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the benzamide structure.

    Condensation: The formation of the final compound through a condensation reaction between the brominated benzamide and the nitrated benzothiazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitro group and the benzothiazole ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations and Structural Analogues

The benzothiazolylidene benzamide scaffold is shared among several compounds, with variations in substituents leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Comparison of Benzothiazolylidene Derivatives
Compound Name Benzamide Substituent Benzothiazole Substituents Key Functional Groups Reference
2-Bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 2-Bromo 3-Ethyl, 6-Nitro Bromo, Nitro Target Compound
4-[Bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide 4-Sulfamoyl 3-Ethyl, 6-Nitro Sulfamoyl, Nitro
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-Fluoro 3-Ethyl, 6-Fluoro Fluoro
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 4-Methoxy (sulfonamide) 6-Methyl Methoxy, Sulfonamide
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides 2/4-Substituted Variable Carbamothioyl, Substituted

Electronic and Steric Effects

  • Nitro vs. Fluoro Groups : The 6-nitro group in the target compound is a strong electron-withdrawing group, likely enhancing electrophilic reactivity compared to the 6-fluoro group in . This could influence binding to biological targets or catalytic activity in synthetic applications.
  • Bromo vs.

Intermolecular Interactions and Crystal Packing

  • Hydrogen Bonding: In , the sulfonamide derivative forms N—H⋯N and C—H⋯O hydrogen bonds, stabilizing an R₂²(8) motif. The target compound’s bromo group may reduce hydrogen-bond donor capacity but enhance halogen bonding or π-halogen interactions.
  • π-π Stacking : The nitro group in the target compound could polarize the benzothiazole ring, strengthening offset π-π interactions (observed as 3.95 Å in for a methyl-substituted analogue).

Biological Activity

The compound 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel derivative within the class of benzamide compounds, notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromoaniline with appropriate thiazole derivatives under specific conditions, often utilizing catalysts to enhance yield and purity. The detailed synthetic pathway includes:

  • Formation of Thiazole Ring : The thiazole component is synthesized through cyclization reactions involving nitro and ethyl substituents.
  • Benzamide Formation : The final step involves amide bond formation between the thiazole derivative and 2-bromoaniline.

Antimicrobial Properties

Research indicates that compounds similar to 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been tested against several cancer cell lines, demonstrating potential cytotoxic effects. The specific pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promising results as an inhibitor of certain kinases that are crucial in cancer signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study : In a controlled study, 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
  • Cytotoxicity Assay : A study involving various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS).

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a 2-amino-6-bromobenzothiazole precursor. Key steps include:

Condensation : Reacting the benzothiazole precursor with an appropriate aldehyde (e.g., 3-ethyl-6-nitro substituent) under acidic or basic conditions to form the imine (Schiff base) linkage.

Bromination : Introducing the bromo group via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) in a controlled environment.

Purification : Crystallization or column chromatography to isolate the final product.
Optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst) is critical. For example, using ethanol as a solvent at 60–80°C improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Peaks for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), nitro group (deshielding effects on adjacent protons), and benzamide aromatic protons (δ 7.5–8.2 ppm).
  • IR : Stretching vibrations for C=N (1630–1680 cm⁻¹), NO₂ (1520–1370 cm⁻¹), and C-Br (550–650 cm⁻¹).
  • MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~409 g/mol) and fragmentation patterns confirming the benzothiazole core.
    Cross-referencing with X-ray crystallography data (e.g., bond lengths and angles) enhances structural validation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT (Density Functional Theory) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in electrophilic substitutions.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Tools like AutoDock Vina can model docking with active sites .
  • QSPR (Quantitative Structure-Property Relationship) : Correlate substituent effects (e.g., ethyl vs. methyl groups) on solubility or stability.

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Compare IC₅₀ values across assays to identify potency variations. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay conditions.
  • Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing nitro with methoxy) and test activity. This clarifies whether the nitro group is essential for target binding .
  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends or outliers .

Q. What experimental designs are recommended for studying the environmental stability of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Expose the compound to buffers at varying pH (2–12) and monitor degradation via HPLC. The nitro group may accelerate hydrolysis under alkaline conditions.
  • Photolysis : Use UV-Vis lamps to simulate sunlight exposure. Nitroaromatic compounds often form reactive intermediates (e.g., nitroxide radicals) under UV light .
  • Microbial Degradation : Incubate with soil microbiota and analyze metabolites using LC-MS. Benzothiazoles are typically resistant to biodegradation but may undergo ring-opening in specialized consortia .

Comparative Analysis

Q. How does the presence of the ethyl and nitro groups influence the compound’s reactivity compared to analogs?

  • Methodological Answer :
  • Nitro Group : Increases electrophilicity of the benzothiazole ring, facilitating nucleophilic attacks (e.g., substitution at the 6-position).
  • Ethyl Group : Enhances lipophilicity, improving membrane permeability in biological assays. Compare with methyl analogs to quantify logP differences.
  • Data Table :
SubstituentLogP (Predicted)Reactivity (Hammett σ)
-NO₂, -C₂H₅2.8σₚ = +1.27 (strong EWG)
-OCH₃, -CH₃1.9σₚ = -0.12 (moderate EDG)
-H, -C₂H₅2.3σₚ = 0
  • EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group .

Research Design Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for slow evaporation.
  • Co-Crystallization : Add templating agents (e.g., crown ethers) to stabilize crystal lattice interactions.
  • Low-Temperature Crystallography : Reduce thermal motion to enhance diffraction resolution. Successful crystallization of similar benzothiazoles has been achieved at 100 K .

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